3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
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Overview
Description
3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a chemical compound with the molecular formula C14H8F3N3O. It is a member of the pyridazine family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a trifluoromethyl group, an acetyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves several steps. One common synthetic route includes the reaction of 3-amino-6-acetyl-5-(trifluoromethyl)pyridazine with benzonitrile under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities, including antihypertensive and anti-inflammatory properties.
Pyridazine: Exhibits antimicrobial and anticancer activities.
Trifluoromethylpyridazine: Similar to the compound , it has applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8F3N3O |
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Molecular Weight |
291.23 g/mol |
IUPAC Name |
3-[6-acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C14H8F3N3O/c1-8(21)13-11(14(15,16)17)6-12(19-20-13)10-4-2-3-9(5-10)7-18/h2-6H,1H3 |
InChI Key |
QMVBEQGPLJDTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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